molecular formula C22H23N3O B5464443 1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine

1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine

Cat. No. B5464443
M. Wt: 345.4 g/mol
InChI Key: RMHQDFOZKJPMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is known for its unique pharmacological properties.

Scientific Research Applications

1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine and acetylcholine. It has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been found to exhibit analgesic effects by reducing the perception of pain in the brain. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine in lab experiments is its high purity and yield levels. This makes it suitable for various scientific research applications, including drug discovery and development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine. One of the main areas of focus is the development of new therapeutic applications for this compound, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of new derivatives of this compound may lead to the development of more potent and selective compounds for various scientific research applications.

Synthesis Methods

The synthesis of 1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine involves the reaction of 4-(4-methylphenyl)-1H-pyrazole-5-carbaldehyde with piperidine in the presence of a base such as sodium hydride. The resulting product is then treated with benzoyl chloride to obtain the final product. The synthesis of this compound has been optimized to achieve high yields and purity levels, making it suitable for various scientific research applications.

properties

IUPAC Name

[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-16-9-11-17(12-10-16)20-14-23-24-21(20)19-8-5-13-25(15-19)22(26)18-6-3-2-4-7-18/h2-4,6-7,9-12,14,19H,5,8,13,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHQDFOZKJPMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2)C3CCCN(C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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